Enhanced Hydrophilicity and Favorable ADME Profile via Quantitatively Reduced LogP Compared to Methyl 2,6-Dichloroisonicotinate
Methyl 2,6-dimethoxyisonicotinate exhibits a substantially lower calculated partition coefficient (XLogP3-AA = 0.89) compared to its closest analog, methyl 2,6-dichloroisonicotinate (XLogP3-AA = 2.6) [1]. This difference of 1.71 log units represents a significant reduction in lipophilicity, translating to improved aqueous solubility and potentially superior pharmacokinetic (PK) properties. This is a primary differentiator for medicinal chemistry campaigns where optimizing lipophilicity is crucial for reducing off-target toxicity and improving oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8854 (XLogP3-AA) |
| Comparator Or Baseline | Methyl 2,6-dichloroisonicotinate: 2.6 (XLogP3-AA) |
| Quantified Difference | Δ logP = -1.71 |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) and XLogP3-AA (Chemsrc). |
Why This Matters
This data enables informed procurement for projects where a less lipophilic building block is required, directly reducing the need for downstream solubility-enhancing modifications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 93237, Methyl 2,6-dichloroisonicotinate. Computed Properties by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
